molecular formula C17H20N2OS B4695524 (5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE

(5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B4695524
M. Wt: 300.4 g/mol
InChI Key: GHKGIGPPYNYNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound that features a thienyl group and a phenylpiperazino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl group can be synthesized through the reaction of ethyl bromide with thiophene in the presence of a base such as sodium hydride.

    Formation of the Phenylpiperazino Intermediate: The phenylpiperazino moiety can be synthesized by reacting phenylpiperazine with a suitable acylating agent.

    Coupling Reaction: The final step involves coupling the thienyl intermediate with the phenylpiperazino intermediate under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenylpiperazino moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone: Another compound with a phenylpiperazino moiety, but with an isoxazolyl group instead of a thienyl group.

    (5-Chloro-2-ethoxy-phenyl)(4-methyl-piperazin-1-yl)methanone: Features a chlorinated phenyl group and a methylpiperazino moiety.

Uniqueness

(5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE is unique due to the presence of both the thienyl and phenylpiperazino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(5-ethylthiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-2-15-8-9-16(21-15)17(20)19-12-10-18(11-13-19)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKGIGPPYNYNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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